N-benzyl-2-chloropyridin-3-amine
Overview
Description
N-benzyl-2-chloropyridin-3-amine is a chemical compound with the molecular formula C12H11ClN2. It has gained significant attention in scientific research due to its diverse range of applications. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure containing a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloropyridin-3-amine typically involves the reaction of 2-chloropyridine with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloropyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-benzyl-2-pyridone derivatives.
Reduction: Reduction reactions can convert the compound into N-benzyl-2-aminopyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and organic solvents such as DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Various substituted pyridine derivatives.
Oxidation: N-benzyl-2-pyridone derivatives.
Reduction: N-benzyl-2-aminopyridine.
Scientific Research Applications
N-benzyl-2-chloropyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-chloropyridin-2-amine: Similar structure but with the chlorine atom at a different position.
N-benzyl-2-aminopyridine: Lacks the chlorine atom but has a similar benzyl group attached to the pyridine ring.
Uniqueness
N-benzyl-2-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position of the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-benzyl-2-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZZWLRSUIYQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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